molecular formula C24H30N6O9 B13777921 1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate CAS No. 94108-95-9

1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate

Cat. No.: B13777921
CAS No.: 94108-95-9
M. Wt: 546.5 g/mol
InChI Key: RCROTKXRUVKMML-MJRQROIBSA-N
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Description

1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes three methoxymethyl-imino-methylene groups attached to a triazine core, each of which is further linked to a trimethacrylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate typically involves the reaction of cyanuric chloride with methoxymethylamine and trimethacrylic acid. The process can be summarized as follows:

    Step 1: Cyanuric chloride is reacted with methoxymethylamine in the presence of a base such as triethylamine. This step results in the formation of 2,4,6-tris(methoxymethylamino)-1,3,5-triazine.

    Step 2: The intermediate product is then reacted with trimethacrylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.

    Polymerization: The trimethacrylate groups can undergo free radical polymerization, leading to the formation of cross-linked polymer networks.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.

Major Products Formed

    Substitution Reactions: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of advanced polymeric materials with unique properties.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable polymeric networks.

    Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer treatment.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate involves its ability to form stable covalent bonds with various substrates. The triazine core acts as a scaffold, while the methoxymethyl-imino-methylene groups provide reactive sites for further functionalization. The trimethacrylate groups enable polymerization, leading to the formation of cross-linked networks. These properties make it suitable for applications in drug delivery, where it can encapsulate therapeutic agents and release them in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4,6-triyltris(methoxymethyl)amine: Similar structure but lacks the trimethacrylate groups, limiting its polymerization potential.

    2,4,6-Tris(aminomethyl)-1,3,5-triazine: Contains amino groups instead of methoxymethyl-imino-methylene groups, leading to different reactivity and applications.

    1,3,5-Triazine-2,4,6-triyltris(thiomethyl)amine:

Uniqueness

1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate is unique due to its combination of a triazine core with methoxymethyl-imino-methylene and trimethacrylate groups. This unique structure allows it to undergo both nucleophilic substitution and polymerization reactions, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

94108-95-9

Molecular Formula

C24H30N6O9

Molecular Weight

546.5 g/mol

IUPAC Name

(E,4E)-4-[4,6-bis[(E)-C-[(E)-2-carboxyprop-1-enyl]-N-(methoxymethyl)carbonimidoyl]-1,3,5-triazin-2-yl]-4-(methoxymethylimino)-2-methylbut-2-enoic acid

InChI

InChI=1S/C24H30N6O9/c1-13(22(31)32)7-16(25-10-37-4)19-28-20(17(26-11-38-5)8-14(2)23(33)34)30-21(29-19)18(27-12-39-6)9-15(3)24(35)36/h7-9H,10-12H2,1-6H3,(H,31,32)(H,33,34)(H,35,36)/b13-7+,14-8+,15-9+,25-16+,26-17+,27-18+

InChI Key

RCROTKXRUVKMML-MJRQROIBSA-N

Isomeric SMILES

C/C(=C\C(=N/COC)\C1=NC(=NC(=N1)/C(=N/COC)/C=C(/C(=O)O)\C)/C(=N/COC)/C=C(/C(=O)O)\C)/C(=O)O

Canonical SMILES

CC(=CC(=NCOC)C1=NC(=NC(=N1)C(=NCOC)C=C(C)C(=O)O)C(=NCOC)C=C(C)C(=O)O)C(=O)O

Origin of Product

United States

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